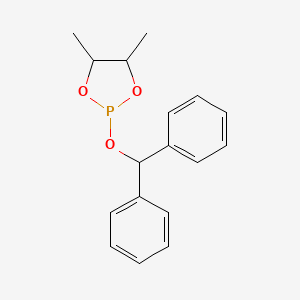
2-(Diphenylmethoxy)-4,5-dimethyl-1,3,2-dioxaphospholane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diphenylmethoxy)-4,5-dimethyl-1,3,2-dioxaphospholane is a chemical compound with a unique structure that includes a dioxaphospholane ring substituted with diphenylmethoxy and dimethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethoxy)-4,5-dimethyl-1,3,2-dioxaphospholane typically involves the reaction of diphenylmethanol with a suitable phosphorus-containing reagent under controlled conditions. One common method includes the use of phosphorus trichloride (PCl3) or phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-(Diphenylmethoxy)-4,5-dimethyl-1,3,2-dioxaphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, where nucleophiles like amines or alcohols replace the diphenylmethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, thiols
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine derivatives
Substitution: Phosphorus-containing compounds with various substituents
科学研究应用
2-(Diphenylmethoxy)-4,5-dimethyl-1,3,2-dioxaphospholane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(Diphenylmethoxy)-4,5-dimethyl-1,3,2-dioxaphospholane involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. Additionally, its ability to undergo various chemical reactions allows it to participate in biochemical pathways, influencing cellular processes.
相似化合物的比较
Similar Compounds
Diphenylmethanol: A precursor in the synthesis of 2-(Diphenylmethoxy)-4,5-dimethyl-1,3,2-dioxaphospholane.
Phosphorus trichloride (PCl3): Used in the synthesis of phosphorus-containing compounds.
Phosphine oxides: Products of the oxidation of phosphorus compounds.
Uniqueness
This compound is unique due to its dioxaphospholane ring structure, which imparts distinct chemical properties and reactivity
属性
CAS 编号 |
63942-33-6 |
|---|---|
分子式 |
C17H19O3P |
分子量 |
302.30 g/mol |
IUPAC 名称 |
2-benzhydryloxy-4,5-dimethyl-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C17H19O3P/c1-13-14(2)19-21(18-13)20-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,17H,1-2H3 |
InChI 键 |
DVVXPLATVKBFPQ-UHFFFAOYSA-N |
规范 SMILES |
CC1C(OP(O1)OC(C2=CC=CC=C2)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


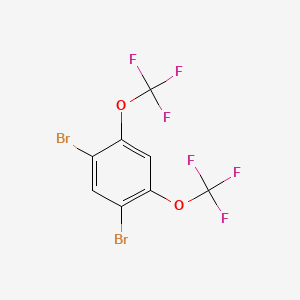
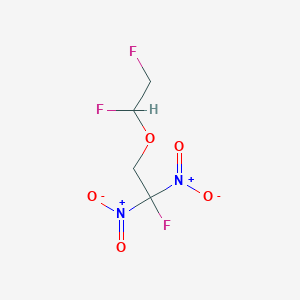
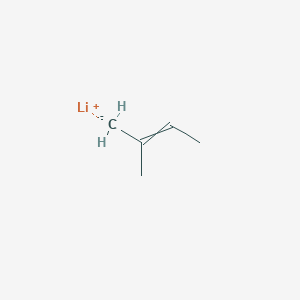
![5-Ethyl-3-[(hexylamino)methylidene]thiophene-2(3H)-thione](/img/structure/B14497810.png)
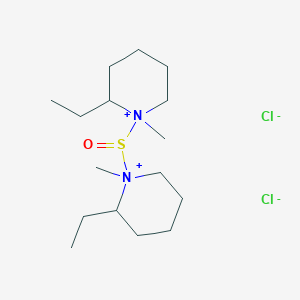
![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B14497824.png)
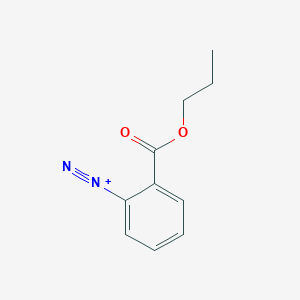

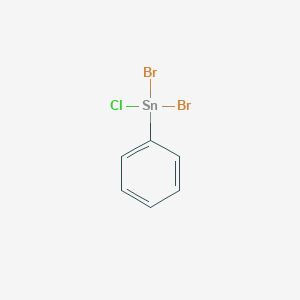
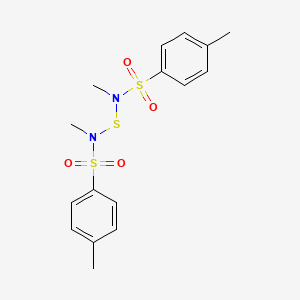
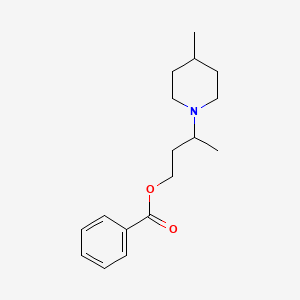
![3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14497863.png)
![N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine](/img/structure/B14497869.png)
![2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol](/img/structure/B14497876.png)
